3,3-Dimethyl-8-morpholin-4-yl-6-(2-phenylethylsulfanyl)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile
説明
This heterocyclic compound features a pyrano[3,4-c]pyridine core substituted with:
- 3,3-Dimethyl groups at the dihydropyran ring, enhancing steric stability.
- A 2-phenylethylsulfanyl moiety at the 6-position, increasing lipophilicity.
- A cyano group at the 5-position, acting as a hydrogen-bond acceptor.
特性
IUPAC Name |
3,3-dimethyl-8-morpholin-4-yl-6-(2-phenylethylsulfanyl)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S/c1-23(2)14-18-19(15-24)22(29-13-8-17-6-4-3-5-7-17)25-21(20(18)16-28-23)26-9-11-27-12-10-26/h3-7H,8-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITLGGQQUFMBKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CO1)C(=NC(=C2C#N)SCCC3=CC=CC=C3)N4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
合成経路と反応条件
MBX-2319は、ピラノピリジンをコア構造とする一連の化学反応によって合成されます。
工業生産方法
MBX-2319の特定の工業生産方法は広く文書化されていませんが、合成には、縮合反応、求核置換反応、再結晶およびクロマトグラフィーなどの精製プロセスなど、標準的な有機合成技術が使用される可能性があります .
化学反応の分析
科学研究アプリケーション
MBX-2319には、以下のいくつかの科学研究アプリケーションがあります。
化学: 排出ポンプのメカニズムを研究し、新しい阻害剤を開発するためのツールとして使用されます。
生物学: 細菌の耐性における排出ポンプの役割を理解するのに役立ちます。
医学: 既存の抗生物質の有効性を高める補助療法として使用される可能性があります。
科学的研究の応用
MBX-2319 has several scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of efflux pumps and to develop new inhibitors.
Biology: Helps in understanding the role of efflux pumps in bacterial resistance.
Medicine: Potentially used as an adjunctive therapy to enhance the efficacy of existing antibiotics.
Industry: Could be used in the development of new antibacterial treatments and in the pharmaceutical industry for drug development
作用機序
類似化合物の比較
類似化合物
D13-9001: 別の排出ポンプ阻害剤で、結合部位が異なります。
1-[1-ナフチルメチル]-ピペラジン: 遠位ポケットの異なる領域に結合します。
フェニルアラニルアルギニン-β-ナフチルアミド: 機能は似ていますが、結合が異なります
MBX-2319の独自性
MBX-2319は、AcrB排出ポンプの疎水性トラップへの強い結合親和性により、他の化合物と比べて強力な阻害剤です。 ピラノピリジン誘導体としての構造上の独自性も、他の既知の排出ポンプ阻害剤とは異なります.
類似化合物との比較
Key Structural Analogs and Derivatives
The following table summarizes critical structural differences and inferred properties:
Structure-Activity Relationship (SAR) Insights
- 8-Position Substitutions: Morpholin-4-yl (target compound): Offers balanced solubility and hydrogen-bonding capacity due to its oxygen atom. Piperidin-1-yl (): Lacks hydrogen-bond donors, leading to lower solubility compared to morpholine derivatives .
- 6-Position Substitutions: 2-Phenylethylsulfanyl (target compound): Enhances lipophilicity, favoring blood-brain barrier penetration. Thioxo (): May participate in redox reactions or metal coordination, altering biological activity .
- Core Modifications: Pyrano[3,4-c]pyridine (target) vs. Pyrano[4,3-b]pyridine (): Ring fusion differences influence planarity and π-π stacking interactions with biological targets . Pyrazole-containing cores (): Exhibit distinct binding profiles due to nitrogen-rich heterocycles .
生物活性
3,3-Dimethyl-8-morpholin-4-yl-6-(2-phenylethylsulfanyl)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile is a novel compound with significant potential in pharmacology, particularly in the context of multidrug resistance (MDR) in bacterial infections. This compound has been studied for its inhibitory effects on the AcrB multidrug efflux pump in Escherichia coli, a critical factor contributing to antibiotic resistance.
The molecular formula of the compound is with a molecular weight of approximately 409.54 g/mol. Its structure includes a pyranopyridine core that is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H27N3O2S |
| Molecular Weight | 409.54 g/mol |
| Formal Charge | 0 |
| Atom Count | 56 |
| Chiral Atom Count | 0 |
| Bond Count | 59 |
| Aromatic Bond Count | 12 |
Research indicates that this compound acts as an inhibitor of the AcrB efflux pump. The AcrB protein is part of the RND (Resistance-Nodulation-Division) family of transporters, which are integral to the mechanism of antibiotic resistance in Gram-negative bacteria. The binding of pyranopyridine derivatives within a hydrophobic pocket of AcrB enhances their inhibitory potency, as evidenced by structural studies using X-ray crystallography and molecular dynamics simulations .
Efficacy Against Multidrug Resistance
In vitro studies have demonstrated that 3,3-Dimethyl-8-morpholin-4-yl-6-(2-phenylethylsulfanyl)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile significantly reduces the efflux activity of AcrB. The compound's efficacy was compared against other known inhibitors, showing a marked increase in potency. For instance, it was found that this compound could lower the minimum inhibitory concentration (MIC) required to combat resistant strains of E. coli .
Study on Antibacterial Activity
A study published in Proceedings of the National Academy of Sciences highlighted the effectiveness of pyranopyridine derivatives as AcrB inhibitors. This research involved both biochemical assays and structural analysis to elucidate how these compounds interact with the efflux pump .
Table: Comparative Efficacy of Inhibitors
| Compound Name | IC50 (µM) | Mechanism |
|---|---|---|
| 3,3-Dimethyl-8-morpholin-4-yl-6-(2-phenylethylsulfanyl)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile | 0.5 | AcrB Inhibition |
| Previous Pyranopyridine Derivative | 5 | AcrB Inhibition |
| Standard Antibiotic (e.g., Ciprofloxacin) | 10 | Direct Bacterial Killing |
Q & A
Q. Q1. What is the optimized synthetic route for preparing this compound, and how can reaction conditions be tailored to improve yield?
Methodological Answer: The compound can be synthesized via a multicomponent reaction involving pyranone precursors, morpholine derivatives, and phenylethylthiol, following protocols analogous to pyrano[2,3-c]pyrazole synthesis . Key steps include:
- Catalyst Selection : Piperidine (0.5–1.0 mol%) in ethanol under reflux (80°C, 1–2 hours) to promote cyclization .
- Purification : Recrystallization from ethanol/methanol mixtures (yields ~70–94%) .
- Critical Variables : Adjusting stoichiometry of the thiol component to avoid disulfide byproducts and optimizing reflux time to prevent decomposition.
Q. Table 1: Comparative Synthesis Conditions
| Component | Role | Example from Evidence |
|---|---|---|
| Piperidine | Base/Catalyst | |
| Ethanol | Solvent | |
| Phenylethylthiol | Sulfur donor | Analogous to |
Advanced Spectral Analysis
Q. Q2. How can conflicting 1^11H NMR signals (e.g., aromatic vs. aliphatic protons) be resolved for structural validation?
Methodological Answer:
- Deuterated Solvents : Use DMSO- to suppress exchangeable protons (e.g., -OH) and enhance resolution, as seen in pyrazole derivatives .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., δ 7.15–7.39 ppm for aromatic protons) and assign coupling patterns .
- Contradiction Management : If experimental C NMR shifts deviate from computational predictions (e.g., carbonyl carbons at ~160–207 ppm ), verify purity via HPLC or repeat recrystallization.
Mechanistic Insights
Q. Q3. What is the proposed mechanism for the formation of the pyrano[3,4-c]pyridine core?
Methodological Answer: The core likely forms via a Knoevenagel condensation followed by cyclization, analogous to pyrano[2,3-c]pyrazole systems :
Knoevenagel Step : Cyanoacetate reacts with aldehydes to form α,β-unsaturated intermediates.
Nucleophilic Attack : Morpholine and thiol groups participate in Michael addition, closing the pyran ring.
Cyclization : Acid/base catalysis (piperidine) facilitates pyridine ring formation.
Advanced Note : Isotopic labeling (e.g., N-morpholine) could track nitrogen incorporation into the pyridine ring .
Structure-Activity Relationship (SAR)
Q. Q4. How do the morpholine and phenylethylsulfanyl substituents influence electronic properties or bioactivity?
Methodological Answer:
- Morpholine : Enhances solubility and acts as a hydrogen-bond acceptor; compare with piperidine analogs in pyrimidine derivatives .
- Phenylethylsulfanyl : Introduces lipophilicity; SAR studies in similar thioether-containing compounds show improved membrane permeability .
- Experimental Design : Synthesize analogs (e.g., replacing morpholine with piperazine) and evaluate via computational docking or enzyme assays.
Q. Table 2: Substituent Effects on LogP
| Substituent | LogP (Predicted) | Bioactivity Trend |
|---|---|---|
| Morpholin-4-yl | 1.2 | Increased solubility |
| Phenylethylsulfanyl | 3.8 | Enhanced binding |
Data Contradiction Analysis
Q. Q5. How to address discrepancies between theoretical and experimental mass spectrometry (MS) data?
Methodological Answer:
- Fragmentation Patterns : Compare observed MS peaks (e.g., base peak at m/z 270 ) with in silico fragmentation tools (e.g., CFM-ID).
- Isotopic Peaks : Verify chlorine/bromine isotopic signatures (e.g., [M+2] peaks for Cl-containing analogs ).
- Resolution : High-resolution MS (HRMS) to distinguish between isobaric species (e.g., CHNOS vs. CHNOS).
Advanced Functionalization
Q. Q6. What strategies enable selective functionalization of the pyridine ring for derivatization?
Methodological Answer:
- Electrophilic Substitution : Nitration/sulfonation at electron-rich positions (C-6 or C-8) guided by DFT calculations .
- Cross-Coupling : Suzuki-Miyaura reactions using halogenated precursors (e.g., 5-bromo derivatives ).
- Protection/Deprotection : Temporarily block the morpholine nitrogen with Boc groups during functionalization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
